N-[(2-tert-butyltetrazol-5-yl)methyl]-2-(2-methylimidazol-1-yl)pyridin-3-amine
Description
N-[(2-tert-butyltetrazol-5-yl)methyl]-2-(2-methylimidazol-1-yl)pyridin-3-amine is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring, an imidazole ring, and a pyridine ring
Properties
IUPAC Name |
N-[(2-tert-butyltetrazol-5-yl)methyl]-2-(2-methylimidazol-1-yl)pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N8/c1-11-16-8-9-22(11)14-12(6-5-7-17-14)18-10-13-19-21-23(20-13)15(2,3)4/h5-9,18H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLPYUGGJHNPLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=C(C=CC=N2)NCC3=NN(N=N3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-tert-butyltetrazol-5-yl)methyl]-2-(2-methylimidazol-1-yl)pyridin-3-amine typically involves multiple steps:
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Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For instance, 2-tert-butyl-2H-tetrazole-5-carbaldehyde can be prepared by reacting tert-butylamine with sodium azide and triethyl orthoformate under acidic conditions.
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Formation of the Imidazole Ring: : The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or an amine.
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Coupling Reactions: : The final step involves coupling the tetrazole and imidazole derivatives with a pyridine derivative. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling, under inert atmosphere and appropriate solvents like DMF or THF.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the imidazole and pyridine rings. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
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Reduction: : Reduction reactions can target the nitro groups or other reducible functionalities within the compound. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring. Reagents such as alkyl halides or sulfonates can be used under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonates, bases like sodium hydroxide or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-[(2-tert-butyltetrazol-5-yl)methyl]-2-(2-methylimidazol-1-yl)pyridin-3-amine is used as a ligand in coordination chemistry due to its ability to bind to metal centers through multiple nitrogen atoms. This makes it useful in the synthesis of metal-organic frameworks (MOFs) and catalysts.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. The presence of the tetrazole ring, which mimics the carboxylate group, makes it a candidate for enzyme inhibition studies, particularly in the development of drugs targeting enzymes like angiotensin-converting enzyme (ACE).
Industry
In industry, the compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and functional group diversity.
Mechanism of Action
The mechanism of action of N-[(2-tert-butyltetrazol-5-yl)methyl]-2-(2-methylimidazol-1-yl)pyridin-3-amine involves its interaction with molecular targets through hydrogen bonding, coordination to metal centers, and π-π stacking interactions. These interactions can modulate the activity of enzymes or the properties of materials.
Comparison with Similar Compounds
Similar Compounds
N-[(2-tert-butyltetrazol-5-yl)methyl]-2-(2-methylimidazol-1-yl)pyridin-3-amine vs. N-[(2-tert-butyltetrazol-5-yl)methyl]-2-(2-methylimidazol-1-yl)pyridin-4-amine: The position of the amine group on the pyridine ring can significantly affect the compound’s reactivity and binding properties.
This compound vs. N-[(2-tert-butyltetrazol-5-yl)methyl]-2-(2-methylimidazol-1-yl)benzene: Replacing the pyridine ring with a benzene ring alters the electronic properties and potentially the biological activity.
Uniqueness
The uniqueness of this compound lies in its combination of a tetrazole, imidazole, and pyridine ring, which provides a versatile platform for various applications in coordination chemistry, drug development, and materials science.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
